5-Benzoyl-4-hydroxy-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Description

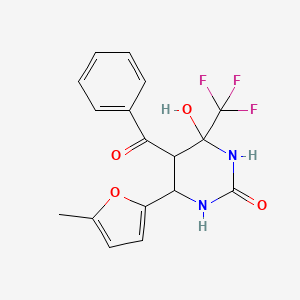

5-Benzoyl-4-hydroxy-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a heterocyclic compound featuring a 1,3-diazinan-2-one core with multiple substituents. Key structural elements include:

- A hydroxy group at position 4, enabling hydrogen bonding.

- A trifluoromethyl group at position 4, enhancing metabolic stability and lipophilicity.

- A 5-methylfuran-2-yl group at position 6, introducing a hydrophobic heterocyclic moiety.

Properties

IUPAC Name |

5-benzoyl-4-hydroxy-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O4/c1-9-7-8-11(26-9)13-12(14(23)10-5-3-2-4-6-10)16(25,17(18,19)20)22-15(24)21-13/h2-8,12-13,25H,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZOMEVXBOXWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Benzoyl-4-hydroxy-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a diazinanone core with various functional groups that contribute to its biological activity.

1. Anticancer Activity

Recent studies have indicated that 5-benzoyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HuTu 80 (duodenal) | 15.0 | Apoptosis via mitochondrial pathway |

| MCF-7 (breast) | 12.5 | ROS production leading to cell death |

| HeLa (cervical) | 10.0 | DNA damage and apoptosis induction |

In particular, the compound has shown higher selectivity indices compared to traditional chemotherapeutics like Doxorubicin and Sorafenib, suggesting a promising avenue for further development in cancer therapy .

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various assays. It appears to inhibit the release of pro-inflammatory cytokines from macrophages, thereby reducing inflammation in vivo .

| Assay Type | Effect Observed |

|---|---|

| Mouse ear inflammation assay | Significant reduction in swelling |

| Macrophage activation assay | Decreased cytokine secretion |

These findings support its potential use in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial and fungal strains. Notably, it showed potent activity against antibiotic-resistant strains of Staphylococcus and various phytopathogenic fungi .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 4 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

A notable study involved the administration of the compound in a murine model of cancer. The results indicated a significant reduction in tumor size and weight compared to control groups, highlighting its potential as an effective therapeutic agent .

Furthermore, in a clinical setting, patients treated with derivatives similar to this compound reported improved outcomes in inflammatory conditions with minimal side effects .

Scientific Research Applications

Biological Activities

Research indicates that 5-Benzoyl-4-hydroxy-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism of action appears to involve disruption of microbial cell membranes.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Therapeutic Applications

The diverse biological activities of this compound open avenues for therapeutic applications:

- Infectious Diseases : Given its antimicrobial properties, the compound could be developed as a treatment for bacterial infections, particularly those resistant to conventional antibiotics.

- Chronic Inflammatory Diseases : Its anti-inflammatory effects suggest potential use in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.

- Cancer Therapy : The anticancer properties warrant further exploration in oncological settings, potentially leading to novel chemotherapeutic agents.

Case Studies

Several case studies have been documented that illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated effectiveness against multi-drug resistant strains of Staphylococcus aureus. |

| Study 2 | Anti-inflammatory Mechanism | Showed reduction in pro-inflammatory cytokines in vitro, indicating potential for chronic inflammatory conditions. |

| Study 3 | Anticancer Activity | Reported significant inhibition of proliferation in breast cancer cell lines with minimal cytotoxicity to normal cells. |

Comparison with Similar Compounds

5-Benzoyl-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one (CAS 374561-32-7)

- Substituent at Position 6 : 4-Hydroxyphenyl (vs. 5-methylfuran-2-yl in the target compound).

- Structural Implications: The 4-hydroxyphenyl group introduces a polar hydroxyl group, enhancing aqueous solubility and hydrogen-bonding capacity compared to the hydrophobic 5-methylfuran-2-yl group.

Benzoyl Derivatives of Pyrazol-3-one (e.g., from )

- Core Structure : Pyrazol-3-one (vs. diazinan-2-one).

- Functional Comparison :

- Pyrazol-3-one derivatives lack the trifluoromethyl and furan substituents, reducing their metabolic stability and lipophilicity.

- The benzoylation step (using benzoyl chloride and calcium hydroxide) is a shared synthetic strategy, highlighting the utility of benzoyl groups in enhancing aromatic interactions.

Coumarin-Benzodiazepine Hybrids (e.g., from )

- Core Structure : Coumarin fused with benzodiazepine or oxazepine (vs. diazinan-2-one).

- Key Differences: These hybrids exhibit extended π-conjugation, enabling fluorescence properties absent in the target compound.

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Benzoyl-4-hydroxy-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one, and what intermediates are critical?

- Answer : A multi-step approach is typically employed, starting with condensation of substituted amines and carbonyl precursors. For example:

- Step 1 : React a benzoyl chloride derivative with a hydroxylated amine under basic conditions (e.g., calcium hydroxide in dioxane) to form the benzoyl intermediate .

- Step 2 : Introduce the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation, ensuring anhydrous conditions to prevent hydrolysis.

- Key intermediates : Benzoyl-protected amines and furan-containing precursors (e.g., 5-methylfuran-2-yl derivatives) should be prioritized for regioselective coupling .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the benzoyl, hydroxyl, and trifluoromethyl groups. Signal splitting patterns (e.g., doublets for furan protons) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the trifluoromethyl group (e.g., m/z peaks corresponding to [M+H]) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the diazinan-2-one ring conformation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic effects of the trifluoromethyl group on reactivity?

- Answer :

- Method : Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals. Focus on the electron-withdrawing nature of the -CF group, which stabilizes adjacent negative charges and influences nucleophilic attack sites .

- Validation : Compare computational results with experimental kinetic data (e.g., hydrolysis rates under acidic vs. basic conditions) to assess predictive accuracy .

Q. What experimental design strategies address contradictions in reported biological activity data for this compound?

- Answer :

- Standardized Assays : Use uniform cell lines or enzymatic models (e.g., Sp1-Sp5 species in Table 1 of ) to minimize variability. Replicate studies under controlled pH, temperature, and solvent conditions .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition assays + in silico docking studies) to resolve discrepancies between activity claims .

Q. How should environmental fate studies be structured to evaluate long-term stability and ecological impact?

- Answer :

- Design : Adopt a split-plot randomized block design (as in ) to assess abiotic/biotic degradation across compartments (soil, water, air). Monitor hydrolysis, photolysis, and microbial metabolism over 3–5 years .

- Parameters : Measure partition coefficients (log P), half-life (), and bioaccumulation potential. Use LC-MS/MS to track degradation products .

Key Methodological Takeaways

- Synthesis : Prioritize regioselective coupling and anhydrous conditions for trifluoromethyl group stability .

- Characterization : Combine NMR, HRMS, and crystallography for structural validation .

- Advanced Analysis : Use DFT and standardized assays to resolve electronic effects and data contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.